molecular formula C7H4IKO5S B3275044 5-Iodo-2-carboxybenzenesulfonate potassium salt CAS No. 619297-89-1

5-Iodo-2-carboxybenzenesulfonate potassium salt

Cat. No.: B3275044
CAS No.: 619297-89-1
M. Wt: 366.17 g/mol
InChI Key: BKGNTYWQNYIOJK-UHFFFAOYSA-M
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Description

5-Iodo-2-carboxybenzenesulfonate potassium salt is a chemical compound with the molecular formula C7H4IKO5S and a molecular weight of 366.17143 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

The synthesis of 5-Iodo-2-carboxybenzenesulfonate potassium salt typically involves the diazotization of 5-amino-2-carboxybenzenesulfonate followed by a reaction with potassium iodide . The reaction conditions include maintaining a low temperature to ensure the stability of the diazonium salt and the subsequent addition of potassium iodide to form the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

5-Iodo-2-carboxybenzenesulfonate potassium salt undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common reagents used in these reactions include potassium iodide, diazonium salts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Iodo-2-carboxybenzenesulfonate potassium salt is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Iodo-2-carboxybenzenesulfonate potassium salt involves its ability to participate in various chemical reactions due to the presence of reactive functional groups such as the iodine atom and the carboxylate and sulfonate groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in diverse applications .

Comparison with Similar Compounds

Similar compounds to 5-Iodo-2-carboxybenzenesulfonate potassium salt include:

  • 5-Bromo-2-carboxybenzenesulfonate potassium salt
  • 5-Chloro-2-carboxybenzenesulfonate potassium salt
  • 5-Fluoro-2-carboxybenzenesulfonate potassium salt

These compounds share similar structures but differ in the halogen atom present. The uniqueness of this compound lies in the specific reactivity and properties imparted by the iodine atom, which can influence its behavior in chemical reactions and its applications in various fields .

Properties

IUPAC Name

potassium;2-carboxy-5-iodobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO5S.K/c8-4-1-2-5(7(9)10)6(3-4)14(11,12)13;/h1-3H,(H,9,10)(H,11,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGNTYWQNYIOJK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)S(=O)(=O)[O-])C(=O)O.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IKO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801338450
Record name Potassium 4-iodo-2-sulfonato-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801338450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

619297-89-1
Record name Potassium 4-iodo-2-sulfonato-benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619297891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium 4-iodo-2-sulfonato-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801338450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name potassium 4-iodo-2-sulfonato-benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.508
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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